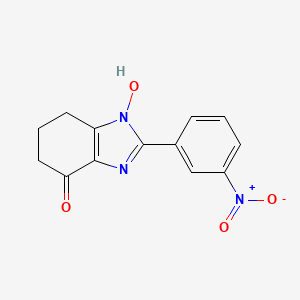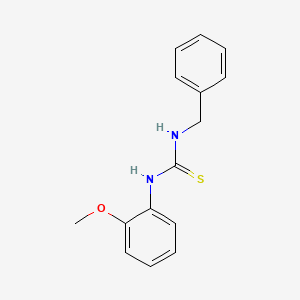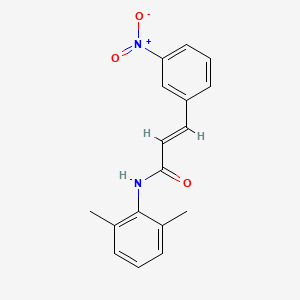
ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate, also known as EDC, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of interesting pharmacological activities.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of the cannabinoid receptors, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high purity and stability. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to be toxic to certain cell types at high concentrations, and care should be taken when handling and using this compound in experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate-based therapies for the treatment of inflammatory conditions and cancer. Another area of research is the elucidation of the mechanism of action of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate and the identification of its molecular targets. Additionally, the potential neuroprotective effects of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate in the treatment of neurodegenerative diseases warrant further investigation.
Synthesemethoden
The synthesis of ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 6-chloro-4,5-dimethoxy-2-methylbenzofuran-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-4,5-dimethoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO5/c1-5-19-14(16)10-7(2)20-9-6-8(15)12(17-3)13(18-4)11(9)10/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBCJOFFYXJTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-carbethoxy-4,5-dimethoxy,6-chlorobenzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)



![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5764553.png)